molecular formula C7H11NO5 B2657191 4-[(1-carboxyethyl)amino]-4-oxobutanoic acid CAS No. 78339-55-6

4-[(1-carboxyethyl)amino]-4-oxobutanoic acid

Cat. No.: B2657191
CAS No.: 78339-55-6
M. Wt: 189.167
InChI Key: KAOMVEQNJVSESC-UHFFFAOYSA-N
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Description

4-[(1-carboxyethyl)amino]-4-oxobutanoic acid is an organic compound with the molecular formula C7H11NO5. It is known for its unique structure, which includes both carboxylic acid and amide functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[(1-carboxyethyl)amino]-4-oxobutanoic acid typically involves the reaction of a suitable amine with a carboxylic acid derivative. One common method is the reaction of 4-oxobutanoic acid with an amine containing a carboxyethyl group under acidic or basic conditions. The reaction can be catalyzed by various reagents, including acids, bases, or enzymes, depending on the desired reaction conditions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

4-[(1-carboxyethyl)amino]-4-oxobutanoic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-[(1-carboxyethyl)amino]-4-oxobutanoic acid has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-[(1-carboxyethyl)amino]-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in metabolic processes, leading to the formation of various metabolites. These metabolites can exert biological effects by modulating enzyme activity, receptor binding, or gene expression .

Comparison with Similar Compounds

Similar Compounds

    4-[(1-carboxyethyl)amino]-4-oxobutanoic acid: Unique due to its specific functional groups and structure.

    2-[(1-carboxyethyl)amino]-2-oxobutanoic acid: Similar structure but different position of functional groups.

    3-[(1-carboxyethyl)amino]-3-oxobutanoic acid: Another isomer with different functional group positioning.

Uniqueness

This compound is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and biological processes. Its structure provides versatility in synthetic applications and potential therapeutic benefits .

Properties

IUPAC Name

4-(1-carboxyethylamino)-4-oxobutanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO5/c1-4(7(12)13)8-5(9)2-3-6(10)11/h4H,2-3H2,1H3,(H,8,9)(H,10,11)(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KAOMVEQNJVSESC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)NC(=O)CCC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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